2-azido-N-benzylquinazolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

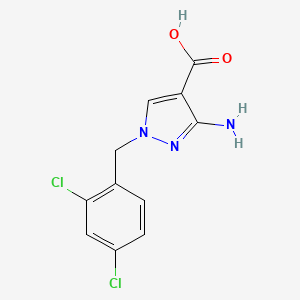

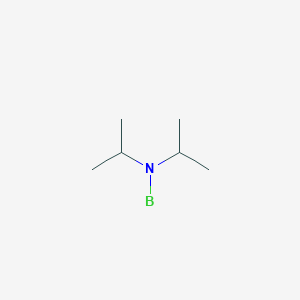

“2-azido-N-benzylquinazolin-4-amine” is a compound that likely belongs to the class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring. The “2-azido” refers to an azide group attached at the 2nd position of the quinazoline ring, and “N-benzyl” indicates a benzyl group attached to the nitrogen atom of the amine group .

Molecular Structure Analysis

The molecular structure of “2-azido-N-benzylquinazolin-4-amine” would be characterized by the presence of the quinazoline ring, with an azide group at the 2nd position and a benzyl group attached to the nitrogen atom of the amine group .Chemical Reactions Analysis

The chemical reactions involving “2-azido-N-benzylquinazolin-4-amine” would depend on the specific conditions and reagents used . The azide group could potentially undergo reactions such as reduction to an amine or participation in click reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-azido-N-benzylquinazolin-4-amine” would be influenced by its molecular structure . For example, the presence of the azide and benzyl groups could influence properties such as solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Rhodium-Catalyzed CH Amination

2-azido-N-benzylquinazolin-4-amine is a compound that has been explored in scientific research, particularly in the context of Rhodium(III)-catalyzed CH amination. This process involves the amination of 2-arylquinazolin-4(3H)-one with N-benzoate alkylamines, offering high efficiency and good functional group tolerance. The reactions yield exclusively 2,6-bis-aminated products under mild conditions, highlighting the compound's potential in creating complex molecular structures (Zhang et al., 2018).

Synthesis of 2-Phenylquinazolin-4-amines

The compound also plays a role in the synthesis of 2-phenylquinazolin-4-amines, a structure often found in drugs and bioactive molecules. An efficient Fe/Cu relay-catalyzed domino protocol has been developed for this synthesis, involving a series of complex reactions, demonstrating the compound's utility in pharmaceutical and medicinal chemistry (Jia et al., 2015).

N-tert-Butoxycarbonyl (Boc) Amination

In another application, 2-azido-N-benzylquinazolin-4-amine is utilized in N-tert-Butoxycarbonyl (Boc) amination for the directed introduction of N-Boc protected amino groups into various molecular structures. This process is crucial for the synthesis of complex molecules, including indoloquinoline alkaloids such as quindoline and cryptolepine. It demonstrates the compound's significance in synthetic chemistry and drug synthesis (Wippich et al., 2016).

Synthesis of Tetrazolyl-Substituted Quinazolines

Additionally, 2-azido-N-benzylquinazolin-4-amine is involved in the synthesis of tetrazolyl-substituted quinazolines, which have shown potential in inhibiting cancer cells. This synthesis is conducted via a one-pot sequential Ugi-Azide/Palladium-Catalyzed Azide-Isocyanide Cross-Coupling/Cyclization Reaction, indicating the compound's role in developing new therapeutic agents (Xiong et al., 2022).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-azido-N-benzylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6/c16-21-20-15-18-13-9-5-4-8-12(13)14(19-15)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOXTGMVBWKYOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azido-N-benzylquinazolin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyano-3-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2863998.png)

![N'-[(E)-(4-nitrophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2864000.png)

![2,4-dichloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2864003.png)

![4-hydroxy-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B2864005.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2864006.png)

![6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2864007.png)

![3-chloro-N-[3-(dimethylamino)propyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2864008.png)